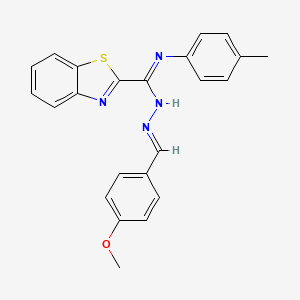

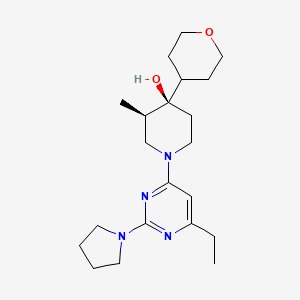

N'-(4-methoxybenzylidene)-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-methoxybenzylidene)-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide is a compound studied in various research contexts, notably in molecular structure analysis, synthesis methods, and spectroscopic studies. It is part of a broader category of compounds known for their potential applications in various fields, including medicine and materials science.

Synthesis Analysis

The synthesis of similar compounds typically involves reactions under specific conditions. For instance, the synthesis of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, was carried out using FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, with the structure confirmed by single-crystal X-ray diffraction (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using X-ray diffraction techniques. For example, the crystal and molecular structure of 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide was characterized using X-ray powder structure analysis (Chakraborty et al., 2007).

Chemical Reactions and Properties

Research on related compounds indicates interactions and reactions specific to their molecular structure. The nucleophilic and electrophilic sites in these compounds are identified using mapped MEP surfaces and NBO calculations, which also suggest their stability and reactivity in different media (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as dipole moment and solvation energy, are typically analyzed in both gas phase and aqueous solution, revealing insights into their behavior in different environments (Karrouchi et al., 2021).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are assessed through various spectroscopic methods and theoretical calculations. For instance, frontier orbitals studies suggest the low reactivity of similar compounds in different media, and vibrational assignments provide detailed insights into their chemical behavior (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis and Spectroscopic Analysis: The compound was synthesized and characterized using various spectroscopic methods. It was found to have significant stability in solution and low reactivity, which is crucial for its potential applications in various fields (Karrouchi et al., 2021).

Biological Evaluation

Potential as an Antimicrobial Agent

A study evaluated the antimicrobial potential of similar compounds, indicating the relevance of such compounds in combating microbial pathogens (Shehadi et al., 2022).

Cancer Research

Compounds with a similar structure have been tested for their cytotoxicity against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Patil et al., 2010).

Photodynamic Therapy Applications

Another study focused on a zinc phthalocyanine compound with high singlet oxygen quantum yield, which is substituted with new benzenesulfonamide derivative groups containing Schiff base. This compound shows potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Other Applications

Liquid Crystal Synthesis

A series of new liquid crystals containing a benzothiazole core and Schiff base linkage, similar in structure to the compound , were synthesized and characterized. These compounds showed enantiotropic nematic phases, indicating their potential use in liquid crystal technology (Ha et al., 2010).

Synthesis of Benzodifuranyl Derivatives

Novel benzodifuranyl derivatives derived from a similar compound were synthesized and screened for anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Abu‐Hashem et al., 2020).

properties

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-N'-(4-methylphenyl)-1,3-benzothiazole-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4OS/c1-16-7-11-18(12-8-16)25-22(23-26-20-5-3-4-6-21(20)29-23)27-24-15-17-9-13-19(28-2)14-10-17/h3-15H,1-2H3,(H,25,27)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHLXKJHCCPZPA-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)

methanone](/img/structure/B5512550.png)

![4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)

![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![(1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)

![(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5512605.png)

![1-[(4-biphenylyloxy)acetyl]azepane](/img/structure/B5512617.png)

![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)